molecular formula C10H18Cl2N4O2 B1428311 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride CAS No. 1351620-52-4

6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

Cat. No. B1428311
M. Wt: 297.18 g/mol
InChI Key: YPHSMOFBBJLVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride is a chemical compound that has been widely researched in the field of medicinal chemistry. It is a pyrimidine derivative that has shown promising results in various scientific studies.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Aminomethylation Reactions : 6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride is involved in aminomethylation reactions, leading to various 5-aminomethylsubstituted pyrimidine derivatives. These derivatives are synthesized through Mannich reactions and have potential applications in chemical research (Meshcheryakova et al., 2014).

  • Hydrogen Bond Studies : Research on salt-type adducts formed with related compounds explores the intricate hydrogen bond networks within crystal structures. These studies contribute to a deeper understanding of molecular interactions and structural chemistry (Orozco et al., 2009).

  • Novel Compound Synthesis : This compound is used in the synthesis of novel heterocyclic compounds. These include various derivatives with potential applications in pharmaceutical and chemical research (Abu‐Hashem et al., 2020).

Biological Applications

  • Antimicrobial Activity : Certain derivatives synthesized using this compound have been tested for antimicrobial activity. This includes in vitro activities against various bacteria and pathogenic fungi, contributing to the field of medicinal chemistry (Al-Turkistani et al., 2011).

  • Herbicidal Activity : In agricultural chemistry, derivatives of this compound have shown significant herbicidal activity. This research is crucial for the development of new, more effective herbicides (Li et al., 2005).

Photochemical and Electronic Studies

  • Photo-Induced Electron Transfer : Studies involving derivatives of this compound have been conducted to understand their luminescent properties and photo-induced electron transfer. This is important for the development of optical materials and sensors (Gan et al., 2003).

Antagonist Activity Research

  • Serotonin Receptor Antagonism : Certain derivatives have been synthesized to study their potential as serotonin receptor antagonists. This has applications in the treatment of neurological disorders and contributes to neuropharmacology (Watanabe et al., 1992).

properties

IUPAC Name

6-methyl-5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.2ClH/c1-7-8(9(15)13-10(16)12-7)6-14-4-2-11-3-5-14;;/h11H,2-6H2,1H3,(H2,12,13,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHSMOFBBJLVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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